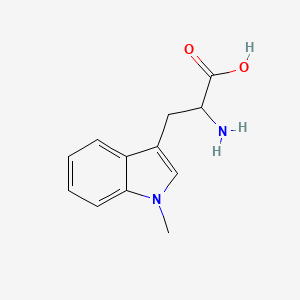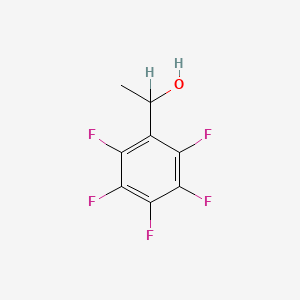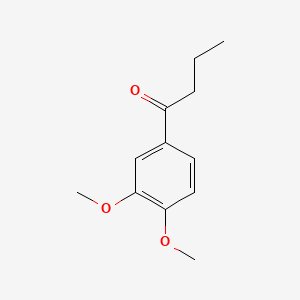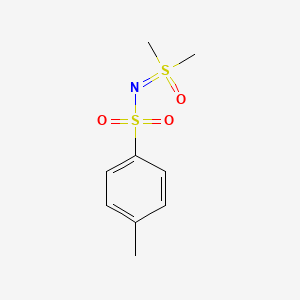
9,10-二氯菲
描述
9,10-Dichlorophenanthrene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14H8Cl2 . It is a derivative of phenanthrene, where two chlorine atoms are substituted at the 9th and 10th positions of the phenanthrene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
科学研究应用
9,10-Dichlorophenanthrene is used in a wide range of scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of various complex organic compounds.
Biology: The compound is used in studies related to the biological effects of polycyclic aromatic hydrocarbons.
Medicine: Research on 9,10-Dichlorophenanthrene contributes to the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that 9,10-dichlorophenanthrene is used in cancer research , suggesting that it may interact with targets involved in carcinogenesis.
Mode of Action
It is known that the compound undergoes atmospheric oxidation degradation initiated by oh . This suggests that 9,10-Dichlorophenanthrene may interact with its targets through oxidative processes.
Biochemical Pathways
Given its use in cancer research , it is likely that 9,10-Dichlorophenanthrene affects pathways involved in cell proliferation, apoptosis, and DNA repair.
Result of Action
Given its use in cancer research , it is likely that 9,10-Dichlorophenanthrene induces changes in cell proliferation, apoptosis, and DNA repair.
Action Environment
It is known that 9,10-dichlorophenanthrene undergoes atmospheric oxidation degradation , suggesting that environmental factors such as temperature, humidity, and presence of oxidizing agents may influence its action.
生化分析
Biochemical Properties
9,10-Dichlorophenanthrene plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive intermediates that may further interact with cellular components, potentially leading to oxidative stress and other biochemical effects . Additionally, 9,10-Dichlorophenanthrene can bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of 9,10-Dichlorophenanthrene on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by 9,10-Dichlorophenanthrene can lead to changes in gene expression, affecting various cellular functions such as cell proliferation, differentiation, and apoptosis . Furthermore, 9,10-Dichlorophenanthrene can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 9,10-Dichlorophenanthrene exerts its effects through several mechanisms. It can bind to and activate the aryl hydrocarbon receptor, leading to changes in gene expression and subsequent cellular effects . Additionally, 9,10-Dichlorophenanthrene can inhibit or activate enzymes involved in metabolic pathways, influencing the production and degradation of various metabolites. The compound’s interactions with cytochrome P450 enzymes can result in the formation of reactive intermediates, which may further interact with cellular components and contribute to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,10-Dichlorophenanthrene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 9,10-Dichlorophenanthrene can degrade over time, leading to the formation of degradation products that may have different biochemical properties and effects . Long-term exposure to 9,10-Dichlorophenanthrene in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 9,10-Dichlorophenanthrene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 9,10-Dichlorophenanthrene can exhibit toxic or adverse effects, including oxidative stress, DNA damage, and disruption of cellular signaling pathways.
Metabolic Pathways
9,10-Dichlorophenanthrene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 9,10-Dichlorophenanthrene, leading to the formation of reactive intermediates that can further interact with cellular components . The compound’s effects on metabolic flux and metabolite levels are influenced by its interactions with these enzymes and other metabolic proteins.
Transport and Distribution
Within cells and tissues, 9,10-Dichlorophenanthrene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 9,10-Dichlorophenanthrene can affect its biochemical properties and cellular effects, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 9,10-Dichlorophenanthrene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other metabolic proteins . This localization is important for its biochemical activity and effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: 9,10-Dichlorophenanthrene can be synthesized through several methods, including:
Halogenation of Phenanthrene: This involves the direct chlorination of phenanthrene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).
Electrophilic Substitution: Another method involves the electrophilic substitution of phenanthrene with chlorine in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of 9,10-Dichlorophenanthrene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions:
Oxidation: 9,10-Dichlorophenanthrene can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 9,10-Dichlorophenanthrene to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as hydroxide ions (OH-), amines, etc.
Major Products:
Oxidation: Diphenic acid
Reduction: Dihydro derivatives
Substitution: Various substituted phenanthrene derivatives
相似化合物的比较
9,10-Dibromophenanthrene: Similar to 9,10-Dichlorophenanthrene but with bromine atoms instead of chlorine.
9,10-Diiodophenanthrene: Contains iodine atoms at the 9th and 10th positions.
9,10-Difluorophenanthrene: Contains fluorine atoms at the 9th and 10th positions.
Uniqueness: 9,10-Dichlorophenanthrene is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with biological molecules. The chlorine atoms also influence the compound’s physical properties, such as melting point and solubility, making it distinct from its brominated, iodinated, and fluorinated counterparts .
属性
IUPAC Name |
9,10-dichlorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJFGZPCLSPUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169212 | |
| Record name | Phenanthrene, 9,10-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17219-94-2 | |
| Record name | 9,10-Dichlorophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017219942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97575 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene, 9,10-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DICHLOROPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2C78P8VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9,10-Dichlorophenanthrene in environmental science?
A: 9,10-Dichlorophenanthrene belongs to a group of chemicals known as chlorinated polycyclic aromatic hydrocarbons (ClPAHs). These compounds are considered environmental pollutants and are often detected in urban air samples. [, ] Understanding their behavior in the atmosphere is crucial due to their potential risks to human health and the ecosystem.
Q2: What influences the atmospheric levels of 9,10-Dichlorophenanthrene?
A: Seasonal variations and the origin of particulate matter significantly influence the atmospheric concentrations of 9,10-Dichlorophenanthrene. [] Studies have shown that levels tend to be higher during winter compared to summer, likely due to differences in emission sources and atmospheric conditions.
Q3: What can you tell us about the photostability of 9,10-Dichlorophenanthrene?
A: While specific data on the photostability of 9,10-Dichlorophenanthrene is limited in the provided research, studies suggest it might follow a similar degradation pattern as other ClPAHs, like chlorophenanthrenes and 7-chlorobenz[a]anthracene. [] These compounds degrade via a process involving the initial removal of chlorine atoms followed by oxidative degradation. Understanding the photostability of 9,10-Dichlorophenanthrene is crucial for predicting its fate and persistence in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


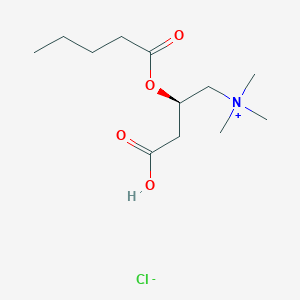
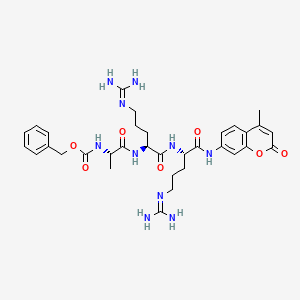
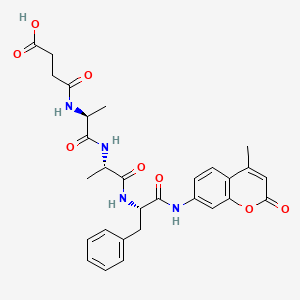
![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
